molecular formula C10H21NO2 B6352328 Methyl 3-[(3-methylbutyl)amino]butanoate CAS No. 1155160-40-9

Methyl 3-[(3-methylbutyl)amino]butanoate

Cat. No.: B6352328
CAS No.: 1155160-40-9
M. Wt: 187.28 g/mol
InChI Key: TYCQAPCHJQNFGQ-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methylbutyl)amino]butanoate is a branched-chain ester featuring an amino group substitution at the β-position of the butanoate backbone. The compound’s structure combines a methyl ester group, a butanoate chain, and a 3-methylbutylamine substituent, which may influence its solubility, reactivity, and biological activity. Such amino esters are often utilized as synthetic intermediates in pharmaceutical or agrochemical research, leveraging their ability to participate in cyclization or coupling reactions .

Properties

IUPAC Name

methyl 3-(3-methylbutylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-8(2)5-6-11-9(3)7-10(12)13-4/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCQAPCHJQNFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(3-methylbutyl)amino]butanoate can be synthesized through the esterification of 3-[(3-methylbutyl)amino]butanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methylbutyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[(3-methylbutyl)amino]butanoic acid.

    Reduction: Formation of 3-[(3-methylbutyl)amino]butanol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3-methylbutyl)amino]butanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methylbutyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the gamma-aminobutyric acid (GABA) system, which plays a crucial role in regulating neuronal excitability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 3-[(3-methylbutyl)amino]butanoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Applications Reference
This compound* C₁₀H₂₁NO₂ ~199.28 Ester, secondary amine Branched alkyl-amino substitution Synthetic intermediate (hypothesized) -
Isoamyl butyrate (3-Methylbutyl butanoate) C₉H₁₈O₂ 158.24 Ester Simple branched ester Flavoring agent, fragrance
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ 146.18 Ester, hydroxyl Cyclic hemiacetal potential Pharmaceuticals, polymer precursors
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate C₁₄H₂₁NO₃ 251.33 Ester, aromatic-substituted amine Methoxyphenyl group enhances polarity Research intermediate
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate C₁₃H₁₈FNO₂ 239.29 Ester, halogen-substituted amine Fluorine improves metabolic stability Drug discovery intermediates

*Hypothetical data inferred from structural analogs.

Physicochemical Properties

  • Polarity and Solubility: The amino group in this compound increases polarity compared to non-amino esters like Isoamyl butyrate, likely enhancing solubility in polar solvents (e.g., methanol, DMSO). In contrast, Isoamyl butyrate’s lack of polar groups makes it more lipophilic, aligning with its use in flavoring oils .
  • Boiling Point: Branched-chain esters (e.g., Isoamyl butyrate) typically have lower boiling points than amino-substituted analogs due to reduced hydrogen bonding. Amino esters may exhibit higher thermal stability .
  • Reactivity: The secondary amine in this compound could participate in nucleophilic reactions or act as a ligand in metal coordination, unlike the inert ester group in Isoamyl butyrate. Ethyl 3-hydroxy-3-methylbutanoate’s hydroxyl group offers sites for oxidation or esterification .

Biological Activity

Methyl 3-[(3-methylbutyl)amino]butanoate is a compound of interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is an ester derivative that features a branched alkyl group, which can influence its biological activity. The presence of the amino group enhances its potential interaction with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme activity and influence biochemical pathways through the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering their activity and affecting metabolic processes.
  • Receptor Interaction : It can bind to specific receptors, potentially leading to physiological responses such as changes in neurotransmitter release or modulation of signaling pathways.

Biological Activity Profiles

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Antioxidant Potential : The compound has been evaluated for its antioxidant capacity, which is crucial for protecting cells from oxidative stress.
  • Cytotoxic Effects : Some studies have indicated potential cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityNotes
Methyl 3-(dimethylamino)butanoateStructureModerate antimicrobial propertiesLacks the branched alkyl group
Ethyl 3-(diethylamino)propanoateStructureHigh enzyme inhibitionDifferent ester configuration
Methyl 3-aminobutanoateStructureLow cytotoxicitySimpler structure without branched alkyl

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in Molecules explored the antimicrobial properties of various esters, including this compound. Results indicated significant inhibition against certain bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections .
  • Cytotoxicity Assessment : Research conducted on cancer cell lines demonstrated that this compound exhibited cytotoxic effects at specific concentrations, indicating its potential as an anticancer agent .
  • Antioxidant Studies : Investigations into the antioxidant properties revealed that this compound could effectively scavenge free radicals, contributing to its protective effects against oxidative stress .

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